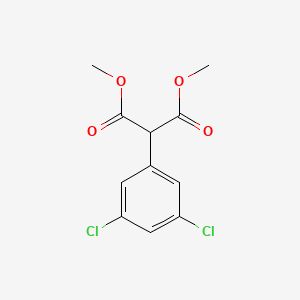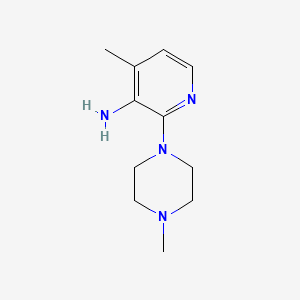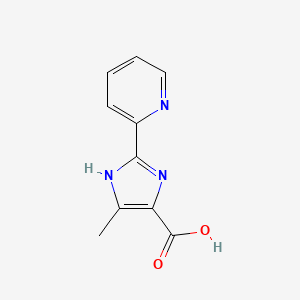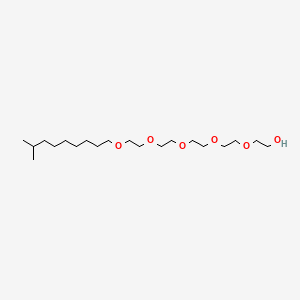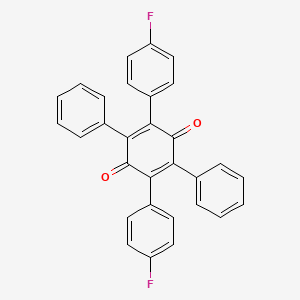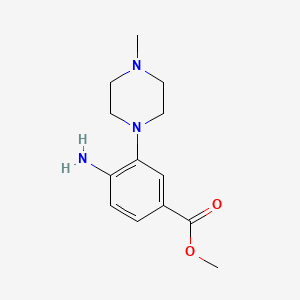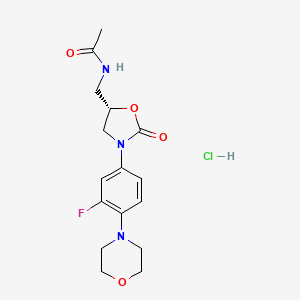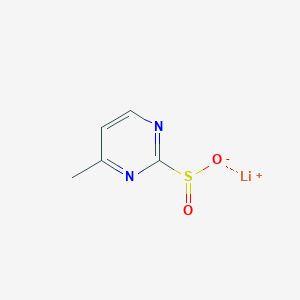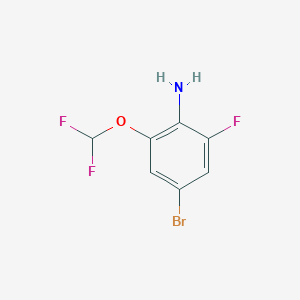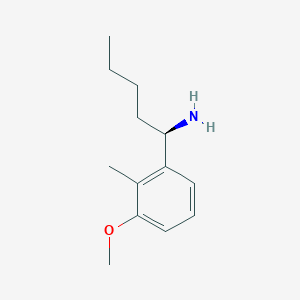
(R)-1-(3-methoxy-2-methylphenyl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a pentan-1-amine backbone with a substituted phenyl ring. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde and pentan-1-amine.
Condensation Reaction: The aldehyde group of 3-methoxy-2-methylbenzaldehyde reacts with pentan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets. The amine group may form hydrogen bonds or ionic interactions with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-1-(3-methoxyphenyl)pentan-1-amine: Lacks the methyl group on the phenyl ring.
®-1-(2-methylphenyl)pentan-1-amine: Lacks the methoxy group on the phenyl ring.
®-1-(3-methoxy-2-methylphenyl)butan-1-amine: Has a shorter alkyl chain.
Uniqueness
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(1R)-1-(3-methoxy-2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-5-8-12(14)11-7-6-9-13(15-3)10(11)2/h6-7,9,12H,4-5,8,14H2,1-3H3/t12-/m1/s1 |
InChI 键 |
FPNYCAWQAAHIHL-GFCCVEGCSA-N |
手性 SMILES |
CCCC[C@H](C1=C(C(=CC=C1)OC)C)N |
规范 SMILES |
CCCCC(C1=C(C(=CC=C1)OC)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


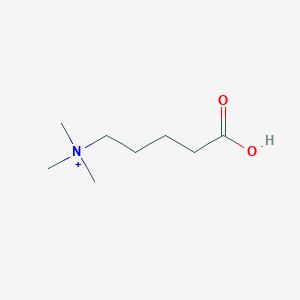
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
